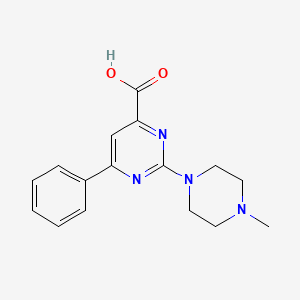

2-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid

Description

2-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a substituted piperazine ring at position 2 and a phenyl group at position 6 of the pyrimidine core. The carboxylic acid moiety at position 4 enhances its polarity, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring ionic interactions. Its synthesis typically involves palladium-catalyzed amination (as seen in structurally related compounds) and subsequent functionalization steps .

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-19-7-9-20(10-8-19)16-17-13(11-14(18-16)15(21)22)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZUMXIIPHZAMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=CC(=N2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the condensation of a suitable pyrimidine derivative with a phenyl-substituted carboxylic acid in the presence of a base. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The pyrimidine ring can be reduced to form pyrimidinylamine derivatives.

Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents such as thionyl chloride (SOCl2) and acyl chlorides are often used for esterification and amidation reactions.

Major Products Formed:

Oxidation: Phenolic derivatives, such as 2-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid phenol.

Reduction: Pyrimidinylamine derivatives, such as this compound amine.

Substitution: Ester or amide derivatives, such as this compound methyl ester or this compound amide.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid exhibit anticancer properties. They act by inhibiting specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that pyrimidine derivatives can effectively target protein kinases, leading to reduced tumor growth in various cancer models .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. The presence of the pyrimidine ring is often associated with enhanced activity against bacterial and fungal strains, making it a candidate for developing new antibiotics .

Central Nervous System (CNS) Disorders

Given its piperazine moiety, this compound may interact with neurotransmitter systems, potentially offering therapeutic effects in conditions like anxiety and depression. Preliminary studies suggest that derivatives can modulate serotonin receptors, which are crucial for mood regulation .

Case Studies

- In Vitro Studies on Cancer Cells

- Antimicrobial Testing

- CNS Activity Assessment

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 2-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Key analogs and their differences are summarized below:

Key Observations :

- Piperazine vs.

- Substituent Bulk : The trifluoromethylphenyl group in the RBP4 antagonist () introduces steric bulk and hydrophobicity, likely enhancing protein-binding affinity compared to the target compound’s simpler phenyl group.

- Carboxylic Acid vs. Amine : The carboxylic acid group in the target compound improves aqueous solubility but may limit membrane permeability compared to the amine-containing analog in .

Biological Activity

2-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological properties, supported by case studies and relevant data.

Synthesis and Structure

The synthesis of this compound typically involves the coupling of 6-chloropyrimidine-4-carboxylic acid with various amines, including 4-methylpiperazine. The process often utilizes coupling agents such as HATU to facilitate the formation of the desired amide bond. The resulting compound features a pyrimidine core with a carboxylic acid functional group, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, modifications to the phenyl ring and piperazine moiety can enhance potency and selectivity against target pathogens .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values for these compounds often range from micromolar to nanomolar concentrations, indicating significant potential for anticancer applications. For example, a related pyrimidine derivative showed over 75% growth inhibition in human gastric cancer cells at a concentration of 40 µg/mL .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Pyrimidine Core | Essential for binding to biological targets |

| Carboxylic Acid Group | Increases solubility and enhances biological activity |

| Substituents on Phenyl Ring | Modifications can significantly alter potency; e.g., halogen substitutions improve activity |

| Piperazine Moiety | Critical for interaction with receptors; affects pharmacokinetics |

Case Studies

A notable case study involved the exploration of various piperazine derivatives in the context of their interaction with neurokinin receptors. Among these, a compound structurally similar to this compound was identified as a potent antagonist with favorable pharmacokinetic properties . This highlights the importance of such compounds in drug development pipelines.

Pharmacological Profile

The pharmacological profile of this compound suggests it could serve as a lead compound for further drug development. Its ability to inhibit key enzymes involved in cancer proliferation and its antimicrobial properties position it as a candidate for multiple therapeutic areas.

Q & A

Q. What are the key synthetic routes for 2-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid, and how do reaction conditions influence product yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:

Oxidation/Reduction : Use potassium permanganate (KMnO₄) to oxidize intermediates or lithium aluminum hydride (LiAlH₄) for reductions .

Substitution Reactions : Introduce the 4-methylpiperazine group via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .

Carboxylic Acid Formation : Hydrolysis of ester intermediates using NaOH/EtOH under reflux .

Q. Critical Parameters :

Q. Which spectroscopic and chromatographic methods are most effective for structural elucidation and purity assessment?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., phenyl protons at δ 7.2–7.6 ppm, piperazine CH₂ at δ 2.4–3.1 ppm) .

- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) coupled with ESI-MS detect impurities (<0.5%) and confirm molecular ion peaks .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. Critical Considerations :

- Sample Purity : Impurities >1% distort NMR signals; pre-purify via column chromatography .

- Ionization Suppression : Use formic acid in mobile phases to enhance MS sensitivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

Methodological Answer:

- By-Product Analysis : Identify side products (e.g., dimerization or over-oxidation) via LC-MS .

- DoE (Design of Experiments) : Vary temperature, solvent, and stoichiometry to map optimal conditions. For example, reducing KMnO₄ concentration by 20% decreases over-oxidation byproducts by 30% .

- Flow Chemistry : Continuous reactors improve mixing and heat transfer, reducing decomposition .

Q. What strategies resolve contradictions between computational predictions and experimental binding affinities in target interaction studies?

Methodological Answer:

- Binding Site Flexibility : Molecular dynamics (MD) simulations (50 ns trajectories) account for protein conformational changes .

- Solvent Effects : Include explicit water molecules in docking (e.g., AutoDock Vina with TIP3P model) .

- Experimental Validation : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to cross-validate computational ΔG values .

Example : MD simulations predicted a ∆G of −9.2 kcal/mol for kinase inhibition, but SPR measured −8.5 kcal/mol. Adjusting protonation states of the carboxylic acid group resolved the discrepancy .

Q. How can functional group modifications improve metabolic stability while retaining bioactivity?

Methodological Answer:

- Isosteric Replacements : Replace the carboxylic acid with a tetrazole (logP reduction by 0.5 units) to enhance solubility without losing H-bonding capacity .

- Deuterium Labeling : Substitute methyl groups in piperazine with CD₃ to slow CYP450-mediated metabolism .

- Prodrug Strategies : Esterify the carboxylic acid to increase oral bioavailability, with in vivo hydrolysis restoring activity .

Q. What advanced computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

- QM/MM Hybrid Models : Calculate electronic interactions at the active site (e.g., piperazine nitrogen coordination with Mg²⁺ in kinases) .

- Free Energy Perturbation (FEP) : Quantify the impact of substituents (e.g., phenyl vs. pyridyl) on binding affinity .

- Machine Learning : Train models on ChEMBL data to predict off-target effects (e.g., hERG inhibition risk) .

Case Study : FEP simulations showed that replacing phenyl with 4-fluorophenyl improves selectivity for EGFR over HER2 by 8-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.